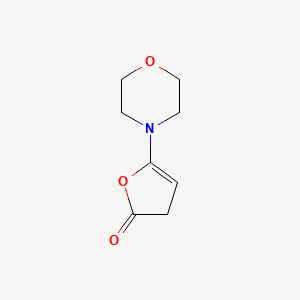

5-(Morpholin-4-yl)furan-2(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

61418-23-3 |

|---|---|

Molecular Formula |

C8H11NO3 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

5-morpholin-4-yl-3H-furan-2-one |

InChI |

InChI=1S/C8H11NO3/c10-8-2-1-7(12-8)9-3-5-11-6-4-9/h1H,2-6H2 |

InChI Key |

OIKULIREYCIZGL-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CCC(=O)O2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Morpholin 4 Yl Furan 2 3h One and Analogues

Direct Synthetic Routes to the 5-(Morpholin-4-yl)furan-2(3H)-one Scaffold

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds. In the context of 5-aminofuranones, these reactions involve the formation of the furanone ring from an acyclic precursor that already contains the essential amine component.

A notable method for synthesizing 5-amino-3(2H)-furanones involves the intramolecular cyclization of γ-sulfanylamides. nih.govorganic-chemistry.org This strategy begins with a γ-sulfanylamide, which is a linear molecule containing the necessary atoms to form the furanone ring. The process is initiated by the S-methylation of the thioether group in the γ-sulfanylamide, which converts it into a sulfonium (B1226848) salt. This salt is a key intermediate, primed for cyclization. nih.govorganic-chemistry.org

The choice of methylating agent is dependent on the nature of the substituents on the amide nitrogen. organic-chemistry.org For N-aryl substituted γ-sulfanylamides, trimethyloxonium (B1219515) tetrafluoroborate (B81430) is an effective reagent. organic-chemistry.org In contrast, for N-alkyl substituted variants, a combination of methyl iodide and silver(I) tetrafluoroborate is used. organic-chemistry.org Following the formation of the sulfonium salt, treatment with a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), triggers an intramolecular cyclization. This step proceeds smoothly to yield the desired N-substituted 5-amino-3(2H)-furanones in good to excellent yields, often ranging from 55% to quantitative. nih.govorganic-chemistry.org This methodology represents a significant advancement for creating a diverse range of 5-amino-3(2H)-furanones. organic-chemistry.org Another related approach is intramolecular aminolactonization, where an amino group attacks an ester or carboxylic acid within the same molecule to form the lactone ring. mdpi.com

Table 1: Reagents for S-Methylation/Intramolecular Cyclization

| Amide Substituent | Methylating Reagent | Cyclization Promoter | Product |

|---|---|---|---|

| N-Aryl | Trimethyloxonium tetrafluoroborate | DBU | N-Aryl-5-amino-3(2H)-furanone |

Lewis acids are frequently employed in organic synthesis to promote reactions by activating substrates. While direct examples of Lewis acid-mediated cyclization to form 5-(morpholin-4-yl)furan-2(3H)-one are not extensively detailed, the principle is widely applied in the synthesis of other heterocycles. nih.gov Lewis acids can facilitate the formation of C-C bonds necessary for ring closure. nih.gov For instance, Lewis acid-promoted protocols can enable the C-H functionalization of various heterocyclic substrates under mild conditions. nih.gov In the context of furanone synthesis, a Lewis acid could potentially activate a carbonyl or alkyne precursor, making it more susceptible to an intramolecular nucleophilic attack by the nitrogen atom of a morpholine-containing side chain. This approach avoids the need for harsh reaction conditions and expensive metal reagents often required in other synthetic methods. nih.gov

These strategies involve adding the morpholine (B109124) group to a pre-existing furanone or a precursor molecule through nucleophilic reactions. This approach is modular, allowing for the late-stage introduction of the amine.

The synthesis of halogenated furanones is a known chemical process, providing useful intermediates for further functionalization. nih.gov These halogenated precursors, such as those containing bromine or chlorine atoms on the furanone ring, are susceptible to nucleophilic substitution. nih.govnih.gov A common strategy involves reacting a halogenated heterocycle with an amine nucleophile. mdpi.com

In a parallel example, 4-(5-aryl-2-furoyl)morpholines have been synthesized by reacting 5-aryl-2-furoyl chlorides with morpholine. pensoft.net This reaction proceeds via nucleophilic acyl substitution, where the morpholine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride and formation of an amide bond. pensoft.net This method has been shown to produce yields as high as 93% for certain derivatives. pensoft.net A similar nucleophilic substitution could be envisioned where morpholine displaces a halogen atom on a suitable furanone precursor to yield 5-(morpholin-4-yl)furan-2(3H)-one.

Table 2: Example of Morpholine Incorporation via Nucleophilic Substitution

| Reactant 1 | Reactant 2 | Product Example | Yield (%) | Reference |

|---|---|---|---|---|

| 5-(4-Chloro-2-nitrophenyl)-2-furoyl chloride | Morpholine | 4-[5-(4-Chloro-2-nitrophenyl)-2-furoyl]morpholine | 93 | pensoft.net |

The conjugate addition, or Michael addition, of amines to α,β-unsaturated carbonyl compounds is a fundamental reaction in organic chemistry. libretexts.orglibretexts.org This reaction is applicable to the synthesis of 5-(morpholin-4-yl)furan-2(3H)-one by using an α,β-unsaturated butenolide (a furanone with a double bond in the ring) as the substrate. In this 1,4-addition reaction, the morpholine acts as a nucleophile, attacking the β-carbon of the unsaturated lactone. libretexts.org

This type of aza-Michael reaction can be catalyzed by various reagents to improve efficiency and yield. For instance, ceric ammonium (B1175870) nitrate (B79036) in water and solid lithium perchlorate (B79767) under solvent-free conditions have been shown to effectively catalyze the addition of amines to α,β-unsaturated carbonyl compounds. organic-chemistry.org The reaction is often chemoselective, and the mild conditions make it synthetically useful. organic-chemistry.org The addition of secondary amines like morpholine to α,β-unsaturated esters or lactones typically gives good yields, although reaction times can be long in batch procedures due to the exothermicity of the reaction. researchgate.net The process involves nucleophilic attack on the β-carbon, followed by proton transfer and tautomerization to yield the stable keto form of the product. libretexts.org

Nucleophilic Substitution and Addition Strategies for Morpholine Incorporation

Functionalization and Modification of Pre-formed Furanone Skeletons with Morpholine

The introduction of a morpholine moiety onto a pre-existing furanone ring is a key strategy for synthesizing compounds like 5-(Morpholin-4-yl)furan-2(3H)-one. This can be achieved through several established chemical reactions.

Mannich-Type Reactions for introducing Morpholinomethyl Groups

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a secondary amine, such as morpholine. nih.govwikipedia.org This reaction is a powerful tool for the aminoalkylation of various substrates. wikipedia.org In the context of furanones, a C-H bond on the furanone ring can act as the active hydrogen component. The reaction proceeds through the formation of an iminium ion from morpholine and formaldehyde (B43269), which then electrophilically attacks the furanone ring to introduce a morpholinomethyl group. wikipedia.org

The versatility of the Mannich reaction allows for the synthesis of a wide array of derivatives. For instance, the reaction of 4-hydroxyacetophenone with formaldehyde and morpholine can be tailored to selectively produce either a single or double Mannich base. nih.gov Similarly, isovanillin (B20041) has been shown to undergo aminomethylation at the 2-position with morpholine. nih.gov The resulting Mannich bases can serve as intermediates for further chemical transformations. nih.gov The introduction of a morpholine-containing side chain can also enhance the solubility and bioavailability of the parent molecule. ias.ac.in

A series of morpholine Mannich base derivatives have been synthesized by a single-step reaction of morpholine with substituted benzaldehydes and N-phenylacetamide. impactfactor.org These reactions are typically monitored by thin-layer chromatography (TLC) and the products are characterized by spectroscopic methods. impactfactor.org

Cross-Coupling Reactions for C-C Bond Formation involving Morpholine-Containing Fragments

While direct cross-coupling of a morpholine-containing fragment onto a furanone ring is less commonly described, the principles of cross-coupling can be applied to synthesize precursors or analogues. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in forming C-C bonds between a furanone core and various organic fragments. mdpi.comysu.am For this to be applicable to the synthesis of morpholine-containing furanones, one of the coupling partners would need to bear a morpholine moiety.

For example, a boronic acid or organostannane derivative of morpholine could potentially be coupled with a halogenated or tosylated furanone. The Stille reaction, which couples organostannanes with organic electrophiles, is another powerful palladium-catalyzed method for C-C bond formation. scispace.com The efficiency of these reactions often depends on the choice of catalyst, ligands, and reaction conditions. scispace.com

Chemo- and Regioselective Synthesis Strategies

Achieving chemo- and regioselectivity is crucial in the synthesis of complex molecules like 5-(Morpholin-4-yl)furan-2(3H)-one to ensure the desired isomer is formed.

In the context of furanone synthesis, regioselectivity often pertains to the position of substitution on the furanone ring. For instance, in the synthesis of 4-substituted 2(5H)-furanones, palladium-catalyzed cross-coupling reactions of 4-tosyl-2(5H)-furanone with boronic acids have proven to be a facile and efficient route. ysu.amorganic-chemistry.org This method offers good control over the position of the new substituent.

Advanced Synthetic Approaches and Catalysis

Modern organic synthesis increasingly relies on advanced catalytic systems to achieve high efficiency, selectivity, and sustainability.

Palladium-Catalyzed Reactions in Furanone Derivatization

Palladium catalysts are widely used in the synthesis and derivatization of furanones. ysu.amorganic-chemistry.orgmdpi.com These catalysts are particularly effective in cross-coupling reactions, allowing for the introduction of a wide range of substituents onto the furanone core. ysu.amorganic-chemistry.org For example, the Suzuki-Miyaura cross-coupling of 5-(4-bromophenyl)-furan-2(5H)-ones has been successfully demonstrated. mdpi.comresearchgate.net

The choice of palladium catalyst and ligands is critical for the success of these reactions. mdpi.commdpi.com For instance, PdCl₂(CH₃CN)₂ has been identified as a highly effective catalyst for the one-pot synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides, achieving high yields under optimized conditions. mdpi.com The use of N-formylsaccharin as a CO source in palladium-catalyzed fluorocarbonylation offers a milder and safer alternative to using carbon monoxide gas for the synthesis of carboxylic acid derivatives, which can be precursors to furanones. organic-chemistry.org

Green Chemistry Principles in Furanone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of furanones and other chemical compounds to minimize environmental impact. This includes the use of environmentally benign solvents, catalysts, and reagents, as well as developing energy-efficient processes.

One approach involves the use of titanium silicate (B1173343) molecular sieves as catalysts for the synthesis of 5-hydroxy-2(5H)-furanone. rsc.org The oxidation of furfural, a biomass-derived chemical, to 2(5H)-furanone using hydrogen peroxide is another example of a greener synthetic route. rsc.org The development of multistep syntheses that feature green steps, such as an acid-catalyzed aldol (B89426) condensation in aqueous media, is also a key area of research. acs.org Furthermore, catalyst-free, one-pot chemo- and regioselective syntheses under mild conditions contribute to the goals of green chemistry by reducing waste and energy consumption. mdpi.com The use of water as a solvent and the absence of expensive metal catalysts in the cycloisomerization of allenic hydroxyketones to 3(2H)-furanones also aligns with green chemistry principles. organic-chemistry.org

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Mechanisms in the Formation and Transformation of 5-(Morpholin-4-yl)furan-2(3H)-one

The formation and subsequent reactions of 5-(morpholin-4-yl)furan-2(3H)-one are governed by fundamental principles of organic chemistry, including cyclization strategies, nucleophilic additions, and the influence of structural effects on reactivity.

The synthesis of the 5-aminofuran-2(3H)-one core, such as that in 5-(morpholin-4-yl)furan-2(3H)-one, can be achieved through various intramolecular cyclization pathways. One established method involves the S-methylation and subsequent intramolecular cyclization of γ-sulfanylamides, which yields 5-amino-3(2H)-furanones in very good yields organic-chemistry.org. Another versatile approach is the intramolecular cyclization of β-keto allylic alcohols, which can be efficiently transformed into highly functionalized 3(2H)-furanones. nih.gov This reaction can be mediated by an iridium(III) complex, where the oxygen of a carbonyl group acts as an internal nucleophile to form the five-membered furanone ring system. nih.gov

Other synthetic strategies for the furanone ring include:

Gold-catalyzed cyclizations : 2-Oxo-3-butynoic esters can undergo cyclization with various nucleophiles under mild, gold-catalyzed conditions to provide substituted 3(2H)-furanones. organic-chemistry.org

Electrophilic cyclization : In the presence of an electrophile like N-iodosuccinimide (NIS), 2-alkynyl-2-silyloxy carbonyl compounds can be converted into 4-iodo-3-furanones. organic-chemistry.org

Domino reactions : A domino reaction of α,β-acetylenic γ-hydroxy nitriles with arenecarboxylic acids can produce 4-cyano-3(2H)-furanones. organic-chemistry.org The mechanism involves the addition of the carboxylic acid to the triple bond, followed by an intramolecular transesterification-enol formation and a Claisen condensation. organic-chemistry.org

These varied mechanisms highlight the adaptability of furanone synthesis, allowing for the introduction of diverse substituents, including the morpholino group at the C5 position.

The lactone carbonyl group in furanones is an electrophilic center susceptible to nucleophilic attack. The general mechanism for nucleophilic addition to a carbonyl group is a two-step process. unacademy.com

Nucleophilic Attack : A nucleophile attacks the electrophilic carbonyl carbon. This leads to the rehybridization of the carbon from sp² to sp³, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. unacademy.com

Protonation : The negatively charged oxygen of the alkoxide intermediate is then protonated by an acid present in the reaction medium, resulting in the formation of an alcohol. unacademy.com

This reaction can be promoted by either basic or acidic conditions.

Base-Promoted Mechanism : In a basic medium, a more reactive, negatively charged nucleophile (Nu⁻) attacks the carbonyl carbon. libretexts.org The resulting alkoxide can be neutralized in a subsequent step by any available acid, even an amphoteric solvent like water. libretexts.org

Acid-Catalyzed Mechanism : In acidic conditions, the carbonyl oxygen is first protonated by an acid. libretexts.org This protonation makes the carbonyl carbon significantly more electrophilic, allowing it to be attacked by even a weak, neutral nucleophile (HNu). libretexts.org A final deprotonation step yields the neutral addition product. libretexts.org

This fundamental reactivity is key to many transformations of furanones and allows for the modification of the lactone ring.

The formation of cyclic structures like furanones is often influenced by the Thorpe-Ingold effect, also known as the gem-dimethyl effect. lucp.netchem-station.com This effect describes the acceleration of intramolecular ring-closure reactions due to steric hindrance. wikipedia.org When bulky substituents, such as alkyl groups, are placed on the carbon chain connecting the two reacting functional groups, the bond angle between them is compressed. lucp.netchem-station.com This compression brings the reacting ends of the molecule closer together, increasing the probability of the molecule adopting a conformation that favors cyclization and thus accelerating the reaction rate. chem-station.com This is primarily a kinetic effect, though a thermodynamic contribution has also been noted. wikipedia.org

The Thorpe-Ingold effect can be a significant factor in the synthesis of substituted furanones, where appropriate substitution on the acyclic precursor can enhance the rate and yield of the cyclization step. lucp.net

Kinetic and Thermodynamic Aspects of Synthetic Pathways

The rates and equilibria of synthetic pathways leading to furanones are influenced by both kinetic and thermodynamic factors. The Thorpe-Ingold effect provides a clear example of how substituent placement can manipulate these aspects. Kinetically, increasing the number and size of geminal substituents on the acyclic precursor accelerates the rate of cyclization. lucp.netwikipedia.org This is attributed to two main factors:

Bond Angle Compression : Geminal substitution decreases the internal bond angle between the reacting groups, forcing them into closer proximity and lowering the activation energy for cyclization. chem-station.com

Decreased Conformational Freedom : Steric repulsion between the bulky substituents reduces the number of available conformations, increasing the population of the reactive conformer that leads to ring closure. chem-station.com

From a thermodynamic standpoint, the Thorpe-Ingold effect can also influence the position of equilibrium. chem-station.com By favoring the cyclic product, the introduction of geminal substituents can make the cyclization process more exergonic or shift the equilibrium constant to favor the furanone. chem-station.comwikipedia.org For example, computational studies have shown that gem-dimethyl substitution can reduce the strain energy of the resulting ring compared to its unsubstituted counterpart. wikipedia.orgwpmucdn.com Therefore, the strategic placement of substituents is a powerful tool for controlling both the speed and the efficiency of furanone synthesis.

Stereochemical Control and Diastereoselective Synthesis

Achieving stereochemical control is a critical aspect of synthesizing complex molecules like substituted furanones, especially when multiple chiral centers are present. Diastereoselective synthesis aims to selectively form one diastereomer over all others.

Several strategies have been developed to achieve high diastereoselectivity in the synthesis of heterocyclic compounds related to 5-aminofuranones. One-pot reactions have been designed to generate multiple contiguous stereocenters with high control. For instance, a three-step, four-transformation approach has been used to synthesize functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters, delivering products with three adjacent stereocenters in high yield and diastereoselectivity. nih.govau.dk Similarly, cascade reactions, where a series of transformations occur sequentially without isolating intermediates, have proven effective. A domino process involving an N–H insertion followed by an intramolecular aldol (B89426) reaction has been used to create pyrrolidines with excellent diastereoselectivity (>98:2). shareok.org

The use of chiral starting materials is another powerful approach. The diastereoselective aza-Henry reaction between chiral N-tert-butanesulfinyl aldimines and ethyl 4-nitrobutanoate produces β-nitroamine derivatives. ua.es These intermediates can then undergo reduction of the nitro group, which leads to a concomitant cyclization to form 5-(1-aminoalkyl)-2-pyrrolidones. ua.es The final lactam formation often proceeds with high stereoselectivity. ua.es

| Method | Key Transformation | Stereochemical Outcome | Reference |

| One-Pot Reaction | Three-step, four-transformation sequence | Good to high yield and diastereoselectivity for three contiguous stereocenters | nih.gov, au.dk |

| Cascade Reaction | N-H insertion / intramolecular aldol reaction | High diastereoselectivity (>98:2) | shareok.org |

| Chiral Auxiliary | Aza-Henry reaction followed by reductive cyclization | Highly stereoselective lactam formation | ua.es |

| Chiral Starting Material | Thiolation of stereochemically pure 5-alkoxy-2(5H)-furanones | Highly regioselective substitution | nih.gov |

These examples demonstrate that through careful selection of reaction pathways, catalysts, and chiral auxiliaries, a high degree of stereochemical control can be exerted during the synthesis of complex heterocyclic systems structurally related to 5-(morpholin-4-yl)furan-2(3H)-one.

Mechanistic Pathways for Furanone Ring Opening and Recyclization Reactions

The furan (B31954) ring, while aromatic, can undergo ring-opening reactions under certain conditions, providing a pathway to linear, functionalized molecules. The chemistry of furans is particularly sensitive to ring cleavage, which often occurs in the presence of acid. mdpi.com For example, a highly efficient method for synthesizing 2,5-dicarbonyl-3-ene-phosphates involves an FeCl₃-catalyzed ring-opening of furan with dialkyl phosphonates. rsc.org During the acid-catalyzed polymerization of furfuryl alcohol, the furan ring can cleave to form carbonyl-containing moieties within the polymer, such as levulinic acid derivatives. mdpi.com Depending on the conditions, this can result in the formation of either ester or 1,4-diketone structures. mdpi.com

In some cases, ring-opening can be followed by a recyclization event to form a new heterocyclic system. This type of transformation is exemplified by the rearrangement of N(1)-alkyl-substituted dihydroorotic acids. researchgate.net In the presence of a base, these molecules first undergo hydrolysis to open the ring, forming N-(N-alkylcarbamoyl)aspartic acids. researchgate.net This linear intermediate then undergoes a subsequent, regioselective cyclization to form a different five-membered ring system, hydantoinacetic acid. researchgate.net The regioselectivity and irreversibility of this cyclization are strongly influenced by the steric bulk of the N-alkyl substituent, another manifestation of the Thorpe-Ingold effect. researchgate.net Such pathways highlight the dynamic nature of these heterocyclic systems and their potential to be transformed into other valuable chemical structures.

Derivatization and Analog Synthesis Strategies

Peripheral Modifications of the Morpholine (B109124) Ring in 5-(Morpholin-4-yl)furan-2(3H)-one Analogues

The morpholine ring is a common feature in many bioactive molecules and approved drugs, valued for its favorable physicochemical and metabolic properties. acs.org Modifications to the morpholine ring itself, while less common than substitutions on the aromatic or heterocyclic systems it's attached to, present a viable strategy for fine-tuning a compound's properties.

Synthetic approaches to C-substituted morpholines often begin with chiral precursors like amino acids or amino alcohols. researchgate.net Metal-catalyzed cyclization reactions, hydrogenations, and multi-step transformations are also employed to create functionalized morpholine rings. researchgate.net For instance, a scalable route to produce bis-morpholine spiroacetals involves a 2-chloromethyl-substituted morpholine intermediate, which is derived from epichlorohydrin (B41342) and β-aminoalcohols. researchgate.net Such C-substituted morpholine building blocks can then be used in the synthesis of more complex molecules. enamine.netlifechemicals.com

In the context of 5-(Morpholin-4-yl)furan-2(3H)-one, while direct peripheral modifications are not extensively documented in public literature, the synthesis could be envisioned by utilizing pre-functionalized morpholine derivatives. For example, C-2 substituted morpholines have been synthesized and could potentially be coupled with a suitable furanone precursor to generate analogs with altered steric and electronic properties. nih.gov The introduction of substituents on the morpholine ring can influence the molecule's interaction with biological targets and improve properties like CNS permeation. acs.orgnih.gov

Table 1: Examples of C-Substituted Morpholine Scaffolds for Synthesis

| Scaffold Name | Potential Substitution Position | Reference |

|---|---|---|

| 2-Substituted Morpholines | C-2 | nih.gov |

| 2,6-Disubstituted Morpholines | C-2, C-6 | nih.gov |

| C-3 Disubstituted Morpholin-2-ones | C-3 | researchgate.net |

Substituent Effects and Positional Isomerism on the Furanone Ring System

The 2(5H)-furanone core is a key pharmacophore found in numerous natural products and synthetic compounds with diverse biological activities. researchgate.net The reactivity of this ring system, particularly with labile atoms at the C3 and C4 positions, allows for the introduction of a wide array of substituents, making it a prime target for analog synthesis. researchgate.net

The structure-activity relationships (SAR) of furanone derivatives are highly dependent on the nature and position of substituents on the ring. nih.gov For instance, in studies of bromofuranones, the type of substituent at the C4 position and the side chain at the C5 position were found to be critical for their activity. The introduction of different substituents can modulate the compound's electronic properties, lipophilicity, and steric profile, which in turn affects its biological target engagement.

Synthetic strategies for modifying the furanone ring often start with precursors like mucochloric or mucobromic acid. researchgate.net These 3,4-dihalo-2(5H)-furanones are versatile starting materials. The halogen atoms can be displaced by various nucleophiles, such as thiols, to introduce new functionalities. For example, novel thioethers and, upon subsequent oxidation, sulfones have been synthesized from 5-alkoxy-substituted 3,4-dihalo-2(5H)-furanones. researchgate.net

While specific SAR studies on 5-(Morpholin-4-yl)furan-2(3H)-one are limited, general principles from related furanone chemistry suggest that substitutions at the C3 and C4 positions would significantly impact its biological profile.

Table 2: Potential Substitution Patterns on the Furanone Ring

| Position | Type of Substituent | Potential Synthetic Precursor | Reference |

|---|---|---|---|

| C3/C4 | Halogens (Cl, Br) | Mucohalic Acids | researchgate.net |

| C3/C4 | Thioethers, Sulfones | 3,4-Dihalo-2(5H)-furanones | researchgate.net |

| C5 | Alkoxy, Aryloxy | 5-Hydroxy-2(5H)-furanones | researchgate.net |

Molecular Hybridization with Other Heterocyclic Scaffolds

Molecular hybridization involves combining two or more pharmacophores into a single molecule. This strategy is widely used in drug discovery to develop compounds with improved affinity, selectivity, or a dual mode of action. The 5-(morpholin-4-yl)furan-2(3H)-one scaffold has been used as a building block for hybridization with various other heterocyclic systems.

Pyrazoline moieties are five-membered heterocyclic rings known for a wide range of biological activities. The hybridization of furanone and pyrazoline rings has yielded compounds with significant therapeutic potential.

The most common synthetic route to 2-pyrazolines involves the cyclization reaction of α,β-unsaturated carbonyl compounds (chalcones) with hydrazines. researchgate.net In the context of furanone-pyrazoline hybrids, a furanone-bearing chalcone (B49325) is first synthesized, typically through a Claisen-Schmidt condensation. This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine to yield the final furanone-pyrazoline hybrid. nih.govresearchgate.net For example, a pyrazolyl-substituted 2(3H)-furanone was used as a starting material to react with hydrazine hydrate, yielding a pyrrolone derivative, demonstrating the reactivity of the furanone ring. tandfonline.com

Table 3: Synthetic Approaches to Furanone-Pyrazoline Hybrids

| Starting Material | Key Reaction | Product Type | Reference |

|---|---|---|---|

| Furanone-chalcone derivative | Reaction with hydrazine hydrate | Furanone-pyrazoline hybrid | researchgate.net |

| Furanone derivative | Reaction with phenyl hydrazine in sodium ethoxide | Phenyl-substituted pyridazinone | nih.gov |

Thiazole and thiadiazole rings are important five-membered sulfur- and nitrogen-containing heterocycles. Their incorporation into a furanone structure can lead to novel compounds with unique biological properties.

The Hantzsch synthesis is a classic method for preparing thiazoles, involving the reaction of an α-halocarbonyl compound with a thioamide. youtube.com To create a furanone-thiazole conjugate, a furanone derivative would first need to be functionalized to an α-haloketone, which could then be reacted with a suitable thioamide.

The synthesis of 1,3,4-thiadiazoles can be achieved through several routes. A common method involves the cyclization of thiosemicarbazides with reagents like carboxylic acids or their derivatives. nih.govencyclopedia.puborganic-chemistry.org For example, 2-amino-5-mercapto-1,3,4-thiadiazole can be condensed with aldehydes to form Schiff bases, which can then undergo further reactions to create more complex thiadiazole derivatives. orientjchem.org A pyrazolyl-substituted 2(3H)-furanone has been converted into a hydrazide, which was then reacted with chloroacetyl chloride and subsequently cyclized to form a thiazolidinone derivative, showcasing a pathway to link furanones with sulfur-containing heterocycles. tandfonline.com

Table 4: Synthetic Strategies for Furanone-Thiazole/Thiadiazole Hybrids

| Target Heterocycle | General Synthetic Method | Key Intermediates | References |

|---|---|---|---|

| Thiazole | Hantzsch Synthesis | α-haloketone, Thioamide | youtube.comnih.gov |

| 1,3,4-Thiadiazole | Cyclization of thiosemicarbazide | Thiosemicarbazide, Carboxylic acid/aldehyde | nih.govencyclopedia.puborganic-chemistry.org |

Pyrimidine (B1678525), a six-membered aromatic heterocycle, is a core component of nucleobases and is found in many therapeutic agents. Furochromones are polycyclic compounds containing both a furan (B31954) and a chromone (B188151) ring system, often found in natural products. nih.gov

The synthesis of pyrimidine rings typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing reagent like urea (B33335) or guanidine. nih.gov To create a furanone-pyrimidine hybrid, a furanone moiety would be elaborated to contain a 1,3-dicarbonyl functionality or a suitable precursor, which would then be cyclized. Alternatively, substituted pyrimidines, such as 2-chloropyrimidines, can be reacted with nucleophilic furanone derivatives. nih.govnih.gov

The synthesis of furochromones often starts from a substituted benzofuran (B130515) or a chromone precursor. nih.gov For example, a common route involves building the furan ring onto a pre-existing chromone scaffold or vice-versa. While direct hybridization of 5-(morpholin-4-yl)furan-2(3H)-one with a chromone is not explicitly detailed, one could envision a multi-step synthesis where a furanone intermediate is used to construct the chromone ring.

Table 5: Synthetic Approaches to Furanone-Pyrimidine/Furochromone Hybrids

| Target Heterocycle | General Synthetic Method | Key Reagents/Intermediates | References |

|---|---|---|---|

| Pyrimidine | Condensation reaction | 1,3-Dicarbonyl compound, Urea/Guanidine | nih.gov |

| Pyrimidine | Nucleophilic substitution | Chloropyrimidine, Nucleophilic amine/aniline (B41778) | nih.govnih.gov |

Indole (B1671886) and benzofuran are bicyclic heterocyclic scaffolds prevalent in many natural products and pharmaceuticals. Hybridizing these structures with a furanone ring can generate structurally complex molecules with potential biological activity.

The synthesis of benzofuran-heterocycle hybrids can be achieved by constructing the benzofuran scaffold first, for example, through a Michael addition followed by cyclization. nih.gov The resulting benzofuran can then be functionalized, for instance, by creating a bromoalkyl chain, which allows for nucleophilic substitution with another heterocycle. nih.gov

For furanone-indole hybrids, a potential synthetic strategy could involve using a furan-substituted aniline in a classic indole synthesis, such as the Fischer, Bischler, or Larock synthesis. Alternatively, a pre-formed indole nucleus could be functionalized and then coupled with a furanone moiety.

Table 6: Synthetic Strategies for Furanone-Indole/Benzofuran Hybrids

| Target Heterocycle | General Synthetic Method | Key Intermediates/Reactions | Reference |

|---|---|---|---|

| Benzofuran | Michael addition & cyclization | Ethyl benzoylacetate, p-Benzoquinone | nih.gov |

| Benzofuran | Nucleophilic substitution | Bromoalkyl-benzofuran, Heterocyclic amine | nih.gov |

| Indole | Fischer Indole Synthesis | Furan-substituted phenylhydrazine, Ketone/Aldehyde | - |

Synthesis of Chiral 5-(Morpholin-4-yl)furan-2(3H)-one Derivatives

The C5 position of the furan-2(3H)-one ring is a stereocenter, and the synthesis of enantiomerically pure or enriched derivatives is of significant interest for studying stereospecific interactions in biological systems. The synthesis of chiral 2(5H)-furanone derivatives has been approached through various methods, including the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, and asymmetric catalysis. nih.gov

A viable strategy for the enantioselective synthesis of 5-(morpholin-4-yl)furan-2(3H)-one derivatives involves the asymmetric reduction of a γ-keto acid or ester precursor, followed by cyclization and introduction of the morpholine moiety.

Asymmetric Reduction: The synthesis can begin with a γ-keto ester, such as ethyl 4-oxopentanoate. The asymmetric reduction of the ketone functionality to a hydroxyl group can be achieved using a chiral reducing agent or a catalyst. For example, enzymatic reduction or catalytic hydrogenation using a chiral phosphine-metal complex (e.g., Ru-BINAP) can provide the corresponding γ-hydroxy ester in high enantiomeric excess.

Activation and Nucleophilic Substitution: The resulting chiral γ-hydroxy ester is then subjected to activation of the hydroxyl group to transform it into a good leaving group. This can be accomplished by mesylation or tosylation. Subsequent Sₙ2 reaction with morpholine as the nucleophile would displace the leaving group, leading to the formation of the 5-morpholino-substituted ester with inversion of configuration.

Lactonization: The final step involves the acid- or base-catalyzed intramolecular cyclization (lactonization) of the γ-morpholino ester to yield the target chiral 5-(morpholin-4-yl)furan-2(3H)-one derivative.

This pathway allows for precise control over the stereochemistry at the C5 position, enabling access to specific enantiomers of the target compound. The optical purity of the synthesized chiral derivatives can be determined by measuring their specific rotation and through analysis using chiral chromatography. acs.org

Table 2: Characterization Data for Chiral 5-(Morpholin-4-yl)furan-2(3H)-one Enantiomers (Note: This table is illustrative and presents plausible data based on general principles of stereoisomer characterization.)

| Compound | Enantiomer | Specific Rotation [α]D (c, solvent) | Enantiomeric Excess (%) |

| 1 | (R)-5-(Morpholin-4-yl)furan-2(3H)-one | +X.X° (1.0, CHCl₃) | >98 |

| 2 | (S)-5-(Morpholin-4-yl)furan-2(3H)-one | -X.X° (1.0, CHCl₃) | >98 |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity between the morpholine (B109124) and furanone rings.

The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each atom in the molecule. The expected chemical shifts are based on the distinct electronic environments of the morpholine and the dihydrofuranone moieties. nih.govresearchgate.netbhu.ac.inoregonstate.edu

In the ¹H NMR spectrum, the protons of the morpholine ring typically appear as two distinct multiplets due to their proximity to either the nitrogen or oxygen atom. chemicalbook.comstackexchange.com The protons on the carbons adjacent to the oxygen (-O-CH₂-) are expected to be deshielded and appear further downfield (higher ppm) compared to the protons on the carbons adjacent to the nitrogen (-N-CH₂-). The furanone ring would exhibit signals for the methine proton at the C5 position, which is adjacent to both the ring oxygen and the morpholine nitrogen, and for the two diastereotopic protons of the methylene group at the C3 position.

The ¹³C NMR spectrum provides a signal for each unique carbon atom. compoundchem.com The most downfield signal would correspond to the carbonyl carbon (C2) of the lactone. The carbon attached to the morpholino group (C5) would also be significantly downfield. The four carbons of the morpholine ring would appear as two distinct signals in the typical range for aliphatic ethers and amines.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-(Morpholin-4-yl)furan-2(3H)-one Note: These are representative values based on analogous structures. Actual shifts may vary depending on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | ~175-178 |

| C3 (-CH₂-) | ~2.2-2.6 (m) | ~30-35 |

| C4 (-CH₂-) | ~2.0-2.4 (m) | ~25-30 |

| C5 (-CH-) | ~4.8-5.2 (dd) | ~75-80 |

| Morpholine (-N-CH₂-) | ~2.6-2.9 (m) | ~45-50 |

| Morpholine (-O-CH₂-) | ~3.6-3.8 (m) | ~65-70 |

Two-dimensional (2D) NMR experiments are essential for establishing the bonding framework of the molecule by revealing correlations between nuclei. ipb.ptyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For 5-(Morpholin-4-yl)furan-2(3H)-one, COSY would show correlations between the C5 proton and the C4 protons, and between the C4 protons and the C3 protons, confirming the structure of the furanone ring. It would also show correlations between the protons within the morpholine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlation). libretexts.org This allows for the definitive assignment of each proton signal to its corresponding carbon atom in the structure.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for connecting the different fragments of the molecule by showing correlations between protons and carbons over two or three bonds. libretexts.orgsemanticscholar.org The key correlation for this molecule would be a cross-peak between the protons of the morpholine ring adjacent to the nitrogen and the C5 carbon of the furanone ring. This long-range coupling provides unambiguous proof of the attachment point between the two heterocyclic systems.

In-situ NMR spectroscopy is a valuable technique for studying reaction kinetics and mechanisms by monitoring the reaction mixture directly inside the NMR spectrometer over time. For the synthesis of 5-(Morpholin-4-yl)furan-2(3H)-one, for instance, in a reaction involving the addition of morpholine to a furanone precursor, in-situ ¹H NMR could be used to track the consumption of reactants and the formation of the product. By integrating the characteristic signals of the starting materials and the product at different time points, one can determine the reaction rate and yield without the need for sample isolation, providing critical insights for process optimization.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through analysis of its fragmentation patterns. For 5-(Morpholin-4-yl)furan-2(3H)-one (molecular formula: C₈H₁₁NO₃), the molecular weight is 169.18 g/mol .

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺), confirming the elemental formula. Under electron impact (EI) or collision-induced dissociation (CID) conditions, the molecule would fragment in a predictable manner. libretexts.org Key fragmentation pathways would likely involve the morpholine and furanone rings. nih.govcore.ac.ukresearchgate.net

Expected fragmentation includes:

Cleavage of the C5-N bond, leading to a fragment corresponding to the protonated furanone ring and a neutral morpholine radical, or a morpholinyl cation at m/z 86.

Fragmentation of the morpholine ring itself, often through the loss of ethylene oxide (C₂H₄O, 44 Da).

Cleavage within the furanone ring, such as the loss of CO or CO₂ from the lactone moiety. docbrown.info

Table 2: Predicted Key Fragments in the Mass Spectrum of 5-(Morpholin-4-yl)furan-2(3H)-one

| m/z Value | Possible Fragment Ion Structure/Formula | Fragmentation Pathway |

| 170.0766 | [C₈H₁₂NO₃]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 114.0603 | [C₅H₈NO₂]⁺ | Loss of C₃H₄O from the morpholine ring |

| 86.0600 | [C₄H₈NO]⁺ | Morpholinyl cation fragment |

| 85.0284 | [C₄H₅O₂]⁺ | Furanone ring fragment after C-N bond cleavage |

| 57.0546 | [C₃H₅O]⁺ | Fragment from furanone ring cleavage |

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography provides the most precise and unambiguous structural information by determining the exact positions of atoms in the solid state. mdpi.com If a suitable single crystal of 5-(Morpholin-4-yl)furan-2(3H)-one can be grown, this technique would definitively confirm its molecular structure.

The analysis would yield:

Connectivity: Absolute confirmation of the atomic connections, verifying the link between the morpholine nitrogen and the C5 position of the furanone ring.

Conformation: The precise three-dimensional shape of the molecule. It would confirm the expected chair conformation of the morpholine ring and the envelope or twisted conformation of the furanone ring. iucr.orgsciencepublishinggroup.com

Stereochemistry: If chiral centers are present, their absolute configuration can be determined.

Bond Parameters: Highly accurate measurements of all bond lengths and angles. researchgate.net

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing any hydrogen bonds (e.g., C-H···O), dipole-dipole interactions, or van der Waals forces that stabilize the crystal structure. iucr.org

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. nih.govscielo.org.mxscielo.org.mx

The IR spectrum of 5-(Morpholin-4-yl)furan-2(3H)-one would be dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretch of the five-membered lactone ring. This band is typically found at a relatively high wavenumber (~1760-1780 cm⁻¹) due to ring strain. uhcl.educhemicalbook.comchemicalforums.com Other key absorptions would include the C-O-C stretching vibrations of the ether linkage in the morpholine ring and the ester linkage in the furanone ring, as well as C-N stretching and C-H stretching and bending vibrations. core.ac.ukresearchgate.netnist.govtandfonline.comvscht.cz

Raman spectroscopy, which is sensitive to symmetric vibrations and less polar bonds, would complement the IR data. acs.orgresearchgate.net It would be particularly useful for observing skeletal vibrations of the heterocyclic rings.

Table 3: Characteristic IR and Raman Vibrational Frequencies for 5-(Morpholin-4-yl)furan-2(3H)-one

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch (aliphatic) | -CH₂-, -CH- | 2850-3000 | Medium-Strong | Strong |

| C=O Stretch | γ-Lactone | 1760-1780 | Very Strong | Medium |

| C-O-C Stretch (asymmetric) | Ether, Lactone | 1100-1250 | Strong | Weak |

| C-N Stretch | Tertiary Amine | 1050-1200 | Medium | Medium |

| Ring Breathing / Skeletal | Furanone, Morpholine | 800-1000 | Medium | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within a molecule. For the compound 5-(Morpholin-4-yl)furan-2(3H)-one, this method provides insights into the π-electron system of the α,β-unsaturated lactone core and the influence of the morpholino substituent on its electronic structure. While specific experimental UV-Vis spectral data for 5-(Morpholin-4-yl)furan-2(3H)-one is not extensively available in the reviewed literature, a detailed analysis of its structural components and comparison with analogous compounds allows for a robust prediction of its spectroscopic behavior.

The primary chromophore in 5-(Morpholin-4-yl)furan-2(3H)-one is the α,β-unsaturated γ-lactone, also known as a butenolide ring. This system typically exhibits characteristic π→π* and n→π* electronic transitions. The presence of the nitrogen atom of the morpholine ring directly attached to the C5 position of the furanone ring significantly influences the electronic distribution and, consequently, the absorption spectrum. The lone pair of electrons on the nitrogen atom can participate in resonance with the π-system of the butenolide ring, effectively creating a vinylogous amide or enamine-lactone system. This extended conjugation is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted or alkyl-substituted furan-2(3H)-ones.

Detailed Research Findings:

Theoretical studies on furan (B31954) and its derivatives using computational methods such as Time-Dependent Density Functional Theory (TD-DFT) have been instrumental in assigning electronic transitions. For the furan ring itself, π→π* transitions are the most prominent. globalresearchonline.net In carbonyl-containing compounds, weaker n→π* transitions are also observed, typically at longer wavelengths. masterorganicchemistry.com

In the case of 5-(Morpholin-4-yl)furan-2(3H)-one, the following electronic transitions are anticipated:

π→π Transition:* This is expected to be the most intense absorption band, arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. The extended conjugation involving the nitrogen lone pair, the C=C double bond, and the C=O group will lower the energy gap for this transition, leading to an absorption maximum at a longer wavelength than that of simple α,β-unsaturated ketones or lactones.

n→π Transition:* This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. These transitions are typically symmetry-forbidden and thus exhibit much lower molar absorptivity (ε) compared to π→π* transitions. masterorganicchemistry.com They are expected to appear as a weak shoulder or a separate band at a longer wavelength than the main π→π* absorption.

The polarity of the solvent can also influence the positions of these absorption bands. For π→π* transitions, polar solvents can stabilize both the ground and excited states, often leading to small shifts in the absorption maximum. In contrast, n→π* transitions typically exhibit a hypsochromic (blue) shift in polar, protic solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding, which increases the energy required for excitation.

Based on data for structurally similar compounds, such as 5-amino-substituted furanones and other vinylogous amides, the principal π→π* transition for 5-(Morpholin-4-yl)furan-2(3H)-one is predicted to occur in the range of 280-350 nm. The weaker n→π* transition would likely be observed at a longer wavelength, potentially overlapping with the tail of the more intense π→π* band.

Data Tables:

As direct experimental data is not available, the following table represents predicted UV-Vis absorption data for 5-(Morpholin-4-yl)furan-2(3H)-one in a common organic solvent like ethanol, based on theoretical considerations and analysis of related structures.

| Transition Type | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L·mol-1·cm-1) | Orbital Origin |

|---|---|---|---|

| π→π | ~295 | ~10,000 - 20,000 | HOMO to LUMO |

| n→π | ~340 | ~50 - 200 | n(O) to LUMO |

Computational studies on various furan derivatives have demonstrated the utility of TD-DFT in predicting electronic spectra and understanding the nature of the electronic transitions. globalresearchonline.netresearchgate.net For instance, studies on other substituted heterocycles show that the character of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) dictates the primary electronic transitions. researchgate.netscielo.org.za For 5-(Morpholin-4-yl)furan-2(3H)-one, the HOMO is expected to have significant contributions from the nitrogen lone pair and the C=C π-bond, while the LUMO will be predominantly localized on the C=C-C=O π* system. Therefore, the main absorption band would correspond to a HOMO→LUMO transition with significant intramolecular charge transfer character.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. For 5-(Morpholin-4-yl)furan-2(3H)-one, DFT calculations would be employed to determine its optimized geometry, electronic properties, and chemical reactivity. A common approach would involve using a hybrid functional, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p), to achieve a balance between computational cost and accuracy.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity.

For 5-(Morpholin-4-yl)furan-2(3H)-one, the analysis would involve visualizing the spatial distribution of the HOMO and LUMO to identify the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. This information is invaluable for predicting how the molecule might interact with other chemical species.

Table 1: Hypothetical Frontier Orbital Energies for 5-(Morpholin-4-yl)furan-2(3H)-one

| Parameter | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.25 |

| Energy Gap (ΔE) | 5.25 |

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of intramolecular interactions. This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that are more aligned with classical chemical bonding concepts (lone pairs, bonding orbitals, etc.).

Table 2: Hypothetical NBO Analysis of Key Intramolecular Interactions in 5-(Morpholin-4-yl)furan-2(3H)-one

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | π* (C=C) | 15.2 |

| LP (O_morpholine) | σ* (C-N) | 5.8 |

| LP (O_furanone) | σ* (C-O) | 8.1 |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. The MEP surface is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For 5-(Morpholin-4-yl)furan-2(3H)-one, the MEP surface would be generated to identify the electron-rich and electron-poor regions. It is anticipated that the carbonyl oxygen of the furanone ring would be a region of high negative potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the morpholine (B109124) ring would likely exhibit a positive potential.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For a flexible molecule like 5-(Morpholin-4-yl)furan-2(3H)-one, MD simulations would be invaluable for exploring its conformational landscape. The simulations would reveal the most stable conformations of the molecule and the energy barriers between them.

Furthermore, by performing MD simulations in an explicit solvent, such as water, it would be possible to study the effects of solvation on the molecule's structure and dynamics. This would provide insights into how the molecule behaves in an aqueous environment, which is particularly relevant for understanding its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While a QSAR study requires a dataset of structurally related compounds with measured biological activity, a hypothetical QSAR model could be proposed for a series of furanone derivatives that includes 5-(Morpholin-4-yl)furan-2(3H)-one.

Such a model would use various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the biological activity of the compounds. The goal would be to identify the key structural features that are important for the desired activity, which could then be used to design new, more potent analogues.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is used to predict the binding mode and affinity of a small molecule ligand, such as 5-(Morpholin-4-yl)furan-2(3H)-one, to the active site of a biological target, typically a protein.

A hypothetical molecular docking study would involve selecting a relevant protein target based on the known activities of similar furanone or morpholine-containing compounds. The 3D structure of 5-(Morpholin-4-yl)furan-2(3H)-one would be docked into the active site of the target protein. The results would be analyzed to identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding. This would provide a plausible hypothesis for the molecule's mechanism of action at the molecular level.

Prediction of Reaction Pathways and Transition States

No specific studies detailing the prediction of reaction pathways or the characterization of transition states for 5-(Morpholin-4-yl)furan-2(3H)-one were found. Such research would typically involve quantum chemical calculations to model potential reaction coordinates, identify energy minima corresponding to intermediates, and locate the transition state structures connecting them. This information is crucial for understanding the kinetics and mechanism of chemical reactions involving the compound.

Nonlinear Optical (NLO) Properties Calculations

There is no available research that specifically calculates the nonlinear optical properties of 5-(Morpholin-4-yl)furan-2(3H)-one . The investigation of NLO properties through computational methods generally involves calculating parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These calculations help in identifying potential candidates for materials with applications in optoelectronics and photonics. The relationship between molecular structure, intramolecular charge transfer, and the HOMO-LUMO energy gap is often explored to understand and predict NLO responses. Without dedicated computational studies on 5-(Morpholin-4-yl)furan-2(3H)-one , no data on its potential NLO properties can be provided.

Structure Activity Relationship Sar Studies and Molecular Interaction Mechanisms

Systematic Investigation of Structural Modifications and Their Influence on Molecular Recognition

The systematic modification of the furanone scaffold has been a key strategy in medicinal chemistry to develop compounds with enhanced therapeutic properties. These modifications often involve the introduction of various substituents at different positions of the furanone ring.

The type and position of substituents on the furanone ring are critical determinants of binding affinity and selectivity. For instance, in the context of cytotoxicity, the introduction of halogen atoms or a nitro group to the arylidene moiety of 5-arylidene-2(5H)-furanones has been shown to increase their activity against various cancer cell lines nih.gov. The morpholine (B109124) ring, known for its favorable physicochemical and metabolic properties, is often incorporated into bioactive molecules to enhance their pharmacological profile nih.govsemanticscholar.orgresearchgate.netnih.gov. In many instances, the morpholine moiety is integral to the pharmacophore, contributing to selective affinity for a range of biological receptors nih.gov.

The position of the substituent is equally important. For example, in a series of 4-aminoquinoline-hydrazone hybrids, modifications at the N-1, C-3, and C-5 positions of an isatin moiety, which can be considered a bioisostere of the furanone ring in some contexts, significantly influenced their antibacterial activity orientjchem.org. Similarly, for furan-containing compounds, substitutions at the 2- and 5-positions are often crucial for their biological activity nih.gov. Electron-withdrawing groups, such as a nitro group, can enhance antibacterial and anticancer activities when placed at these positions nih.gov.

The following table summarizes the impact of different substituents on the activity of various furanone derivatives, providing a basis for understanding the potential role of the morpholine group in 5-(Morpholin-4-yl)furan-2(3H)-one.

| Furanone Derivative Class | Substituent Modification | Impact on Biological Activity | Reference |

| 5-Arylidene-2(5H)-furanones | Introduction of halogen or nitro groups on the aryl ring | Increased cytotoxicity | nih.gov |

| Furan-containing compounds | Substitution at 2- and 5-positions | Crucial for overall activity | nih.gov |

| Furan-containing compounds | Addition of electron-withdrawing groups (e.g., nitro) | Enhanced antibacterial and anticancer activity | nih.gov |

| Benzofuran (B130515) derivatives | N-phenethyl carboxamide with morpholinyl substitution | Significantly enhanced antiproliferative activity | nih.gov |

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been effectively used to develop novel therapeutic agents with improved activity. This approach has been applied to furanone and morpholine-containing scaffolds. For instance, the hybridization of morpholine with a thiophene thiosemicarbazone scaffold resulted in potent urease inhibitors nih.gov. Similarly, the combination of a quinazoline core with a morpholine substituent has been explored for the development of selective COX-2 inhibitors nih.gov. These studies suggest that a hybrid molecule like 5-(Morpholin-4-yl)furan-2(3H)-one, which combines the furanone and morpholine pharmacophores, could exhibit unique biological activities arising from the synergistic interaction of these two moieties.

Mechanistic Studies of Specific Molecular Target Interactions

Understanding the detailed mechanisms by which a compound interacts with its molecular targets is crucial for rational drug design. While direct mechanistic studies on 5-(Morpholin-4-yl)furan-2(3H)-one are lacking, the inhibitory activities of related furanone and morpholine derivatives against various enzymes provide a framework for predicting its potential targets and modes of action.

Furanone derivatives have been investigated as inhibitors of a wide range of enzymes.

Cyclooxygenase (COX): Certain furanone derivatives have shown potent and selective inhibition of COX-2, an enzyme involved in inflammation. The discovery of rofecoxib, a 4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone derivative, as a selective COX-2 inhibitor highlights the potential of the furanone scaffold in this area nih.gov. The selectivity for COX-2 over COX-1 is a key attribute for reducing gastrointestinal side effects associated with non-selective NSAIDs.

Telomerase: Telomerase is an enzyme that is reactivated in the majority of cancer cells and is considered a key target for anticancer drug development researchgate.net. While specific studies on furanone derivatives as telomerase inhibitors are not abundant, other heterocyclic compounds have shown promise. For example, certain 2-phenyl-4H-chromone derivatives containing a 1,3,4-oxadiazole moiety have demonstrated potent telomerase inhibitory activity researchgate.net. Given the structural similarities between chromones and furanones, it is plausible that furanone derivatives could also interact with this enzyme.

Urease: Urease is a bacterial enzyme that plays a role in the pathogenesis of infections such as those caused by Helicobacter pylori. Several studies have reported the urease inhibitory activity of compounds containing a morpholine moiety nih.gov. For example, morpholine-thiophene hybrid thiosemicarbazones have been identified as potent urease inhibitors, with the lead compound exhibiting uncompetitive inhibition nih.gov. This suggests that the morpholine group in 5-(Morpholin-4-yl)furan-2(3H)-one could contribute to urease inhibitory activity.

Protein Kinases: Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer. Both furanone and morpholine scaffolds are found in known protein kinase inhibitors. For instance, morpholine is a key component of mTOR kinase inhibitors nih.gov.

The following table summarizes the inhibitory activities of representative furanone and morpholine derivatives against various enzymes.

| Enzyme Target | Inhibitor Class | Key Structural Features | Inhibitory Activity (IC50) | Reference |

| Cyclooxygenase-2 (COX-2) | 4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone (Rofecoxib) | Furanone core with sulfonylphenyl and phenyl substituents | Potent and selective inhibition | nih.gov |

| Telomerase | 2-phenyl-4H-chromone derivatives | Chromone (B188151) core with oxadiazole moiety | IC50 < 1 µM for some derivatives | researchgate.net |

| Urease | Morpholine-thiophene hybrid thiosemicarbazones | Morpholine and thiophene thiosemicarbazone pharmacophores | IC50 = 3.80 ± 1.9 µM for the lead compound | nih.gov |

| mTOR Kinase | DHP- and THP-substituted triazines (morpholine isosteres) | Triazine core with morpholine isosteres | Potent and selective inhibition | nih.gov |

For protein kinase inhibitors, understanding the binding mode—whether it is ATP-competitive or allosteric—is of significant interest.

ATP-Competitive Inhibition: ATP-competitive inhibitors bind to the highly conserved ATP-binding pocket of the kinase, directly competing with the natural substrate, ATP nih.govfishersci.com. This is the most common mechanism of action for kinase inhibitors. The binding of these inhibitors can modulate the substrate binding cooperativity of the kinase by altering its conformational entropy nih.govfishersci.com.

Allosteric Inhibition: Allosteric inhibitors bind to a site on the kinase that is distinct from the ATP-binding pocket. This binding event induces a conformational change in the enzyme that ultimately leads to a loss of catalytic activity mdpi.com. Allosteric inhibitors can be either non-competitive or uncompetitive with respect to ATP mdpi.com. The development of allosteric inhibitors is an attractive strategy as they can offer higher selectivity compared to ATP-competitive inhibitors due to the lower conservation of allosteric binding sites.

While the specific binding mode of 5-(Morpholin-4-yl)furan-2(3H)-one to any potential kinase target is unknown, the presence of the morpholine moiety is noteworthy, as it is found in both ATP-competitive and allosteric kinase inhibitors. For example, morpholine is a key feature in many ATP-competitive mTOR inhibitors nih.gov. Conversely, the morpholine ring has also been incorporated into allosteric inhibitors. The furanone scaffold itself can also be part of both types of inhibitors. Therefore, without specific experimental data, it is difficult to predict the exact binding mode of 5-(Morpholin-4-yl)furan-2(3H)-one.

Detailed Mechanisms of Enzyme Inhibition (e.g., Cyclooxygenase, Telomerase, Urease, Protein Kinases)

Covalent vs. Non-Covalent Inhibition Mechanisms

The furanone core of the molecule, specifically the α,β-unsaturated lactone system, possesses an electrophilic character. This makes it a potential Michael acceptor, capable of forming a covalent bond with nucleophilic amino acid residues, such as cysteine or serine, within the active site of a target protein. nih.govnih.gov This mechanism would result in irreversible or reversible covalent inhibition, a strategy known to enhance potency and prolong the duration of action. nih.govresearchgate.net Covalent inhibitors often exhibit high selectivity, particularly when they target poorly conserved, non-catalytic residues. nih.gov

Conversely, the compound is well-equipped for non-covalent interactions. The morpholine ring is a key contributor to this aspect. The oxygen atom in the morpholine ring and the carbonyl oxygen of the furanone can act as hydrogen bond acceptors. researchgate.net The morpholine moiety is recognized for its ability to improve pharmacokinetic properties, such as solubility and metabolic stability, and to enhance potency through favorable interactions with target proteins. nih.govresearchgate.net Therefore, 5-(Morpholin-4-yl)furan-2(3H)-one likely engages in a dual-inhibition mechanism: initial non-covalent binding and recognition, driven by hydrogen bonds and van der Waals forces, followed by potential covalent bond formation. nih.gov

| Inhibition Type | Key Structural Feature | Potential Interacting Residue | Mechanism of Action |

| Covalent | α,β-unsaturated furanone ring | Cysteine, Serine | Michael Addition |

| Non-Covalent | Morpholine oxygen, Furanone carbonyl | Aspartate, Serine, Threonine | Hydrogen Bonding |

Protein-Ligand Interaction Dynamics and Energetics

The interaction of 5-(Morpholin-4-yl)furan-2(3H)-one with protein targets is a dynamic process governed by both enthalpic and entropic factors. The morpholine ring, typically existing in a stable chair conformation, can fit snugly into hydrophobic pockets while presenting its oxygen atom for specific hydrogen bonding. researchgate.net This pre-organized conformation can reduce the entropic penalty upon binding.

Computational methods such as molecular dynamics (MD) simulations are crucial for exploring the dynamic behavior of such protein-ligand complexes. nih.gov An MD simulation could predict the stability of the compound within a binding site, map the key hydrogen bonding patterns over time, and calculate the binding free energies. Such studies on similar furanone derivatives targeting bacterial quorum-sensing receptors have revealed that stable interactions with key residues like tryptophan and serine are critical for inhibitory activity. nih.govnih.gov The flexibility of the bond connecting the morpholine ring to the furanone core would allow the molecule to adopt various conformations to optimize its interactions within a binding pocket.

Molecular Basis of Anti-biofilm Formation Activity

Furanone compounds are widely recognized as potent inhibitors of biofilm formation in various pathogenic bacteria, including Pseudomonas aeruginosa. nih.govresearchgate.net Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers high resistance to antibiotics and host immune responses. The primary mechanism by which furanones inhibit biofilm formation is through the disruption of quorum sensing (QS) communication systems. nih.govijres.org

By interfering with QS, 5-(Morpholin-4-yl)furan-2(3H)-one would likely inhibit the expression of genes responsible for producing virulence factors and exopolysaccharides, which are essential components of the biofilm matrix. nih.gov The morpholine substituent can play a significant role by enhancing the compound's aqueous solubility and bioavailability, allowing it to penetrate the bacterial outer membrane more effectively to reach its intracellular targets.

Interactions with Quorum Sensing Systems

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. nih.gov In many Gram-negative bacteria like P. aeruginosa, QS relies on N-acyl-homoserine lactone (AHL) signaling molecules. Furanones are structural analogs of AHLs and can act as potent antagonists of their cognate receptors. nih.gov

The primary targets for furanones in P. aeruginosa are the transcriptional regulator proteins LasR and RhlR. nih.govnih.gov It is hypothesized that 5-(Morpholin-4-yl)furan-2(3H)-one would compete with the native AHL autoinducers for binding to the ligand-binding domain of these receptors. Research on the brominated furanone C-30 has shown that this binding can prevent the productive conformational changes required for receptor folding and stability, rendering the protein dysfunctional and leading to its proteolytic degradation. nih.gov This action effectively shuts down the entire QS cascade, leading to a significant reduction in the production of virulence factors and biofilm formation. nih.govoup.com

| Furanone Compound | Target Organism | QS System Targeted | Observed Effect |

| (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) | P. aeruginosa | LasR/RhlR | Reduced pyocyanin production, biofilm formation, and swarming motility. nih.gov |

| 5-(dibromomethylene)-2(5H)-furanone (GBr) | P. aeruginosa | LasR | Higher binding affinity to LasR than C-30; reduced pyocyanin and biofilm. nih.gov |

| Synthetic Furanone C56 | P. aeruginosa | LasR | Suppressed transcription of QS-regulated genes in vivo; enhanced bacterial clearance in mouse lungs. oup.com |

| Marine Furanones (Halogenated) | P. aeruginosa | LasR, RhlR, PqsR | Halogenation improved binding affinity to all three QS receptors in docking studies. nih.gov |

Correlation of Computational Predictions with Experimental SAR Data

While no experimental data exists specifically for 5-(Morpholin-4-yl)furan-2(3H)-one, a robust strategy for its future development would involve a tight integration of computational modeling and experimental validation. cam.ac.uk Quantitative Structure-Activity Relationship (QSAR) studies on other furanone derivatives have successfully created predictive models for activities like cyclooxygenase-2 inhibition. researchgate.net

A similar approach could be applied here. Initially, molecular docking and MD simulations would be used to predict the binding affinity of a series of designed analogs of 5-(Morpholin-4-yl)furan-2(3H)-one against QS receptors like LasR. nih.gov Key descriptors from these simulations (e.g., docking score, number of hydrogen bonds, binding free energy) would be used to build a QSAR model. ajchem-b.com

These computational predictions would then guide the chemical synthesis of the most promising compounds. The synthesized molecules would be subjected to a battery of in vitro assays to measure their actual inhibitory effect on QS-controlled phenotypes (e.g., inhibition of bioluminescence, reduction of pyocyanin, prevention of biofilm formation). The resulting experimental data (e.g., IC₅₀ values) would be correlated with the initial computational predictions. This iterative cycle of prediction, synthesis, and testing is fundamental to modern drug discovery, allowing for the refinement of computational models and the rational design of more potent and selective inhibitors. researchgate.net

| Analog Modification (Hypothetical) | Predicted Binding Affinity (Computational) | Experimental IC₅₀ (QS Inhibition) | Correlation Analysis |

| Parent: 5-(Morpholin-4-yl)furan-2(3H)-one | High | To be determined | Baseline for comparison |

| Analog 1: Add methyl group to furanone ring | Slightly Reduced | To be determined | Evaluate steric hindrance effects |

| Analog 2: Replace Morpholine with Piperidine | Reduced | To be determined | Assess importance of morpholine oxygen |

| Analog 3: Add halogen to furanone ring | Increased | To be determined | Test if halogenation enhances potency |

Conclusion and Future Research Directions

Summary of Key Academic Findings on 5-(Morpholin-4-yl)furan-2(3H)-one

Direct academic publications focused solely on 5-(Morpholin-4-yl)furan-2(3H)-one are limited. Its presence is noted in several chemical supplier databases, indicating its availability as a building block for synthetic chemistry. The true potential of this compound is inferred from the extensive research on its core components: the furanone ring and the morpholine (B109124) moiety.

The furanone skeleton is a crucial pharmacophore found in numerous natural and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties. benthamscience.comebi.ac.uknih.gov Furanones are known to act as inhibitors of quorum sensing in bacteria, a communication system that regulates biofilm formation, making them attractive targets for developing new anti-infective agents. researchgate.netnih.gov

Given these precedents, 5-(Morpholin-4-yl)furan-2(3H)-one is hypothesized to possess interesting biological activities. The combination of the furanone's potential for cytotoxicity and the morpholine's favorable pharmacokinetic profile could lead to the development of novel therapeutic agents.

Identification of Current Research Gaps and Challenges in Furanone and Morpholine Chemistry

Despite the broad interest in furanone and morpholine chemistry, several research gaps and challenges remain:

Stereoselective Synthesis: The development of efficient and highly stereoselective synthetic methods for substituted furanones and morpholines, particularly those with multiple chiral centers, remains a significant challenge. researchgate.net

Metabolic Liability: While morpholine can improve pharmacokinetics, it can also be metabolically labile under certain conditions. nih.govenamine.net Understanding and predicting the metabolic fate of morpholine-containing compounds is crucial for drug design.

Mechanism of Action: For many bioactive furanone and morpholine derivatives, the precise molecular mechanism of action is not fully elucidated. nih.govnih.gov A deeper understanding of their interactions with biological targets is needed for rational drug design.

Toxicity of Halogenated Furanones: Many potent furanone-based quorum sensing inhibitors are halogenated, which can raise concerns about toxicity and environmental persistence. researchgate.netnih.gov

Limited Exploration of Hybrid Structures: The systematic exploration of hybrid molecules combining furanones and morpholines, such as the title compound, is still in its early stages. The synergistic or antagonistic effects of combining these two pharmacophores are largely unknown.

Prospective Avenues for Advanced Synthetic Methodologies and Derivatization Strategies

Future research should focus on developing novel and efficient synthetic routes to 5-(Morpholin-4-yl)furan-2(3H)-one and its derivatives.

Advanced Synthetic Methodologies:

Catalytic Cyclization Reactions: Gold- or rhodium-catalyzed cycloisomerization of appropriately substituted alkynyl or allenic precursors could provide efficient access to the furanone core. organic-chemistry.org